
1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Übersicht
Beschreibung
“1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs), making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a methanamine group that is further substituted with a cyclopropyl group . The exact three-dimensional structure and conformation would depend on the spatial arrangement of these substituents around the pyridine ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study focused on the synthesis of a novel azetidine derivative, which displayed acceptable antibacterial and antifungal activity. This suggests the potential of such compounds in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Antidepressant Drug Candidates
- Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, identified compounds with robust antidepressant-like activity. This demonstrates the therapeutic potential of such compounds in treating depression (Sniecikowska et al., 2019).
Chemical Synthesis Techniques
- A study described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the versatility of brominated compounds in organic synthesis and the development of pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000).
Polymer Chemistry
- Combining atom transfer radical polymerization and click chemistry for the synthesis of end-functional polymers showcases the application in materials science, particularly in creating polymers with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).
Antimicrobial and Anticancer Activities
- A new series of quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities. This underscores the role of such compounds in developing new antimicrobials (Thomas, Adhikari, & Shetty, 2010).
- Synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde were explored for their antimicrobial and anticancer activities, showing good biological efficacy in both assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Wirkmechanismus
While the exact mechanism of action of “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is not specified, pyridine derivatives have been reported to inhibit FGFRs, which play an essential role in various types of tumors . Therefore, these compounds could potentially be used in cancer therapy .
Zukünftige Richtungen
The future research directions for “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” and similar compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in pharmaceutical chemistry.
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-9(6-13-7-10)5-12-4-8-1-2-8/h3,6-8,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDPVSBQLFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734083 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179513-34-8 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



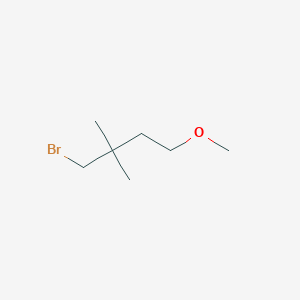
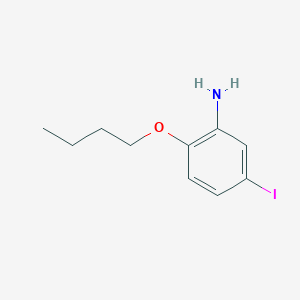
![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
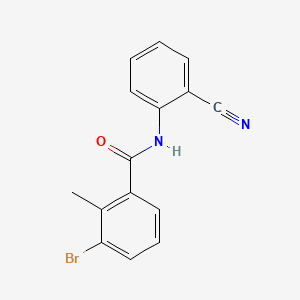


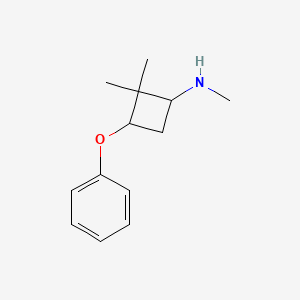
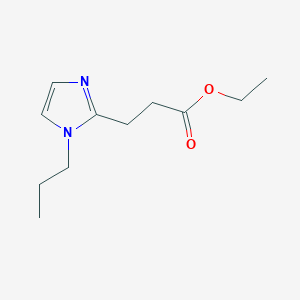
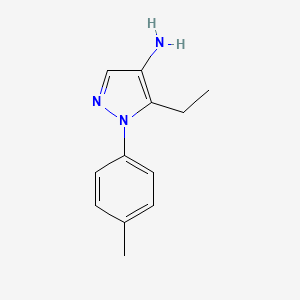
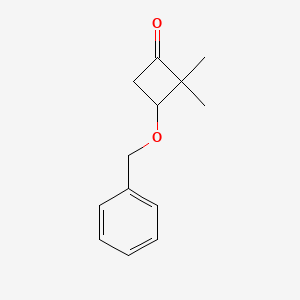

![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)
